![molecular formula C19H15N3O2S2 B2797217 Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034370-61-9](/img/structure/B2797217.png)
Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
“Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups including a benzo[b]thiophene, a thiophene, an oxadiazole, and a pyrrolidine . It’s worth noting that benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors .
Scientific Research Applications
- 5-HT1A Receptor Affinity : Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone derivatives were evaluated for their affinity toward 5-HT1A receptors .
- 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene showed potential as antifungal agents .
- Compounds based on 2-(benzo[b]thiophen-2-yl)pyridine were investigated for their photophysical properties .
Antidepressant Research
Antimicrobial Potential
Antifungal Properties
Photophysical Studies
Structure-Activity Relationship (SAR)
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s interaction with its target receptors suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can influence a variety of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-19(16-10-12-4-1-2-5-14(12)26-16)22-8-7-13(11-22)17-20-18(24-21-17)15-6-3-9-25-15/h1-6,9-10,13H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSIKKQYENFDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
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